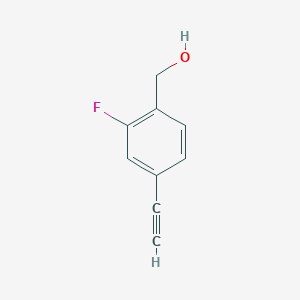
(4-Ethynyl-2-fluoro-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethynyl-2-fluoro-phenyl)-methanol is an organic compound characterized by the presence of an ethynyl group, a fluorine atom, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-fluoro-phenyl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-ethynyl-2-fluorobenzaldehyde.
Reduction Reaction: The aldehyde group in the precursor is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethynyl-2-fluoro-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, such as an aldehyde or ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzophenone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Ethynyl-2-fluoro-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethynyl-2-fluoro-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-Ethynyl-2-fluorophenyl)ethynyl]-2-(methylsulfanyl)benzaldehyde
- **2-[(4-Ethynyl-2-fluorophenyl)ethynyl]benzaldehyde
Uniqueness
(4-Ethynyl-2-fluoro-phenyl)-methanol is unique due to the presence of both an ethynyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The fluorine atom also contributes to its unique characteristics, influencing its electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H7FO |
|---|---|
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(4-ethynyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5,11H,6H2 |
Clave InChI |
TYRVMPHHAQDZJS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















